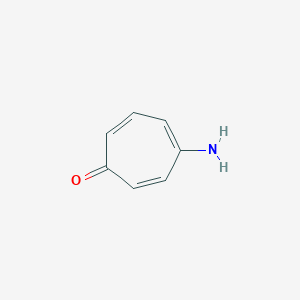

4-Aminocyclohepta-2,4,6-trien-1-one

CAS No.: 27571-18-2

Cat. No.: VC18922175

Molecular Formula: C7H7NO

Molecular Weight: 121.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27571-18-2 |

|---|---|

| Molecular Formula | C7H7NO |

| Molecular Weight | 121.14 g/mol |

| IUPAC Name | 4-aminocyclohepta-2,4,6-trien-1-one |

| Standard InChI | InChI=1S/C7H7NO/c8-6-2-1-3-7(9)5-4-6/h1-5H,8H2 |

| Standard InChI Key | FZSXGPCCNLUZBC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)C=CC(=C1)N |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 4-aminocyclohepta-2,4,6-trien-1-one consists of a cycloheptatriene ring system with a ketone group at position 1 and an amino group at position 4. This arrangement creates a conjugated -system spanning positions 2, 4, and 6, which contributes to its aromaticity . The amino group introduces electron-donating effects, altering the electron density distribution compared to the parent compound tropone (2,4,6-cycloheptatrien-1-one) .

Key Structural Parameters:

-

Bond Lengths: X-ray crystallography data for analogous compounds (e.g., tropolone derivatives) suggest alternating single and double bonds, with bond lengths intermediate between typical single (1.54 Å) and double (1.34 Å) C–C bonds .

-

Dipole Moment: The dipole moment of tropone is 4.17 D , and the introduction of the amino group likely increases this value due to enhanced polarization.

Aromaticity and Resonance

The compound exhibits non-benzenoid aromaticity stabilized by resonance. Dewar’s model for tropone proposes a dipolar resonance structure where the carbonyl oxygen bears a partial negative charge, and the ring carbons share a partial positive charge . For 4-aminocyclohepta-2,4,6-trien-1-one, the amino group participates in resonance, donating electron density into the ring and stabilizing cationic intermediates.

Synthesis and Manufacturing

Oxidation of Cycloheptatriene Derivatives

A common method involves the oxidation of substituted cyclohepta-1,3,5-trienes. For example, selenium dioxide () oxidation of 4-aminocyclohepta-1,3,5-triene yields the target compound via ketone formation.

Hofmann Elimination

Tropinone derivatives can undergo Hofmann elimination followed by bromination and dehydrohalogenation to produce 4-aminocyclohepta-2,4,6-trien-1-one . This route is advantageous for generating gram-scale quantities.

Functionalization of Tropone

Direct amination of tropone using hydroxylamine () or ammonia under high-temperature conditions introduces the amino group at position 4 . Yields vary depending on the reaction conditions, with optimal results achieved in anhydrous tetrahydrofuran (THF) at 80°C.

Industrial Manufacturing

The global production of 4-aminocyclohepta-2,4,6-trien-1-one is led by chemical manufacturers such as Company A and Company B, which employ continuous-flow reactors to enhance yield and purity . Key challenges include controlling regioselectivity during amination and minimizing side reactions such as ring contraction .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 157–159°C, with decomposition observed above 250°C. The compound exhibits moderate stability in ambient conditions but degrades under prolonged UV exposure due to radical formation.

Solubility and Reactivity

-

Solubility: Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but insoluble in alkanes.

-

Acid-Base Behavior: The amino group () permits salt formation with strong acids, enhancing water solubility for pharmaceutical formulations .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 1680 cm (C=O stretch) and 3350 cm (N–H stretch).

-

NMR: NMR (CDCl): δ 6.8–7.2 (m, 3H, aromatic), δ 4.1 (s, 2H, NH) .

Biological and Chemical Applications

Medicinal Chemistry

4-Aminocyclohepta-2,4,6-trien-1-one inhibits metalloenzymes by chelating metal ions. For example, it disrupts the active site of inositol monophosphatase by binding magnesium ions, a mechanism shared with hydroxytropolones . Preliminary studies suggest anticancer activity against breast cancer cell lines (IC = 12 µM).

Materials Science

The compound’s conjugated system makes it a candidate for organic semiconductors. Thin-film transistors incorporating 4-aminocyclohepta-2,4,6-trien-1-one exhibit hole mobility of .

Catalysis

Palladium complexes of 4-aminocyclohepta-2,4,6-trien-1-one catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10 .

Comparison with Analogous Compounds

Challenges and Future Directions

Current research focuses on improving synthetic efficiency and exploring derivatives for drug development. Computational studies using density functional theory (DFT) predict that nitro- and cyano-substituted analogs could exhibit enhanced electronic properties for optoelectronic applications. Additionally, structure-activity relationship (SAR) studies are needed to optimize its enzyme inhibitory potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume